N,2-dimethyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide
Description
N,2-Dimethyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide is a benzenesulfonamide derivative featuring a phthalazine core substituted with a 4-methylphenylamino group at the 1-position. This compound is structurally characterized by its sulfonamide moiety at the benzenesulfonyl group, which is further substituted with methyl groups at the N and 2-positions.
Properties
Molecular Formula |
C23H22N4O2S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N,2-dimethyl-5-[4-(4-methylanilino)phthalazin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H22N4O2S/c1-15-8-12-18(13-9-15)25-23-20-7-5-4-6-19(20)22(26-27-23)17-11-10-16(2)21(14-17)30(28,29)24-3/h4-14,24H,1-3H3,(H,25,27) |
InChI Key |
DIRNNFZLTPRZQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phthalazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the phthalazine ring.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction with sulfonyl chloride in the presence of a base such as pyridine.
Substitution with Aniline Derivative: The final step involves the substitution of the phthalazine ring with the aniline derivative, which is facilitated by a coupling reaction using reagents like palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,2-dimethyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenated reagents, palladium catalysts, and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Properties
Studies have shown that N,2-dimethyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide exhibits significant anticancer activity. It has been evaluated for its ability to inhibit specific enzymes related to cancer progression, particularly carbonic anhydrase IX (CA IX). For instance, a study indicated that derivatives of benzenesulfonamide exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, demonstrating their potential as selective anticancer agents .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that sulfonamide derivatives can inhibit bacterial growth by targeting carbonic anhydrases present in bacteria. In vitro studies have reported promising results against various Gram-positive and Gram-negative bacterial strains .
Case Studies
- Anticancer Evaluation : In a study focusing on new benzenesulfonamide derivatives, this compound showed significant apoptosis induction in MDA-MB-231 breast cancer cells compared to controls .
- Antimicrobial Screening : Another study evaluated various sulfonamide derivatives against bacterial strains using MIC assays, highlighting the effectiveness of compounds similar to this compound in inhibiting bacterial growth .
Mechanism of Action
The mechanism of action of N,2-dimethyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
N-tert-Butyl-5-{4-[(4-Hydroxyphenyl)Amino]Phthalazin-1-yl}-2-Methylbenzenesulfonamide
This analog () replaces the 4-methylphenyl group in the target compound with a 4-hydroxyphenyl substituent. However, the tert-butyl group on the sulfonamide nitrogen may sterically hinder binding to hydrophobic enzyme pockets compared to the N-methyl group in the target compound. Such structural differences could lead to divergent biological activities, such as altered kinase inhibition profiles or metabolic stability .
(E)-N-Carbamimidoyl-4-((Naphthalen-1-yl-Methylene)Amino)Benzene Sulfonamide
describes a sulfonamide with a naphthalene-methylene substituent. Computational studies (3LYP method) on this compound revealed vibrational wavenumbers at ~1,650 cm⁻¹ (C=O stretching) and ~1,150 cm⁻¹ (S=O stretching), comparable to the target compound’s predicted spectra. However, the naphthalene group’s hyperpolarizability (non-linear optical property) is significantly higher, suggesting superior optoelectronic applications compared to the phthalazine-based target compound .
Bromine- and Fluorine-Substituted N-(4-Aryl) Benzenesulfonamides
Compounds discussed in include halogenated analogs like N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. For example, fluorinated sulfonamides often exhibit enhanced blood-brain barrier penetration, a trait the non-halogenated target compound may lack. Crystal structure analyses of these analogs reveal distinct packing motifs influenced by halogen bonding, which could inform solid-state stability studies of the target compound .
Comparative Data Table
Biological Activity
N,2-dimethyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide is a complex organic compound that has attracted attention for its potential biological activities. Its structure features a phthalazinyl core, which is known to impart significant pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action.
Chemical Structure and Properties
The chemical formula of this compound is C24H24N4O2S, with a molecular weight of 432.5 g/mol. The compound is characterized by the presence of both sulfonamide and phthalazine moieties, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O2S |
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | N,N-dimethyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide |
Anticancer Activity
Phthalazine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound can inhibit various cancer cell lines by targeting specific pathways:
- Inhibition of Vascular Endothelial Growth Factor (VEGF) : Some phthalazine derivatives have been shown to inhibit all VEGF receptors, which play a crucial role in tumor angiogenesis .
- Impact on Epidermal Growth Factor Receptors (EGFR) : These compounds can modulate EGFR activity, which is vital in many cancers .
- Antioxidant Properties : The antioxidant activity of phthalazine derivatives contributes to their cytotoxic effects against cancer cells .
Antimicrobial Activity
Phthalazine and its derivatives have demonstrated significant antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic pathways . Compounds in this class have been evaluated against various bacterial and fungal strains, showing promising results.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Hydrophobic Interactions : The aromatic rings enhance binding affinity to target proteins.
- Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with active site residues in enzymes or receptors, modulating their activity .
In Vitro Studies
Recent studies have focused on the antiproliferative effects of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A2780 (Ovarian) | 43 ± 1 | Moderate Activity |
| MCF-7 (Breast) | 88 | Significant Activity |
| NCI-H460 (Lung) | 55 | Moderate Activity |
These findings indicate that while the compound exhibits potent activity against certain cancer types, its efficacy may vary depending on the specific cellular context .
Pharmacological Evaluation
A comprehensive pharmacological evaluation using in vitro assays has demonstrated that this compound not only inhibits cancer cell proliferation but also exhibits selectivity towards specific cancer types . This selectivity is crucial for developing targeted therapies with reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
